JNK Inhibitor VIII JNK Inhibitor VIII c-Jun amino terminal kinases (JNKs) are MAP kinase family members that become highly activated after cells are exposed to stress conditions and are poorly activated by exposure to growth factors or mitogens. They have been implicated in neurodegeneration, rheumatoid arthritis, inflammation, cancer, and diabetes. JNK1 and JNK2 are widely expressed throughout the body whereas JNK3 is predominantly distributed in the brain. JNK Inhibitor VIII is an aminopyridine compound that inhibits JNK1, JNK2, and JNK3 with Ki values of 2, 4, and 52 nM, respectively. It has been reported to inhibit the phosphorylation of the JNK substrate c-Jun in HepG2 cells (EC50 = 920 nM) without affecting the expression of IL-6, IL-8, or COX-2.3
JNK Inhibitor VIII is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.
Brand Name: Vulcanchem
CAS No.: 894804-07-0
VCID: VC0531363
InChI: InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
SMILES: CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Molecular Formula: C18H20N4O4
Molecular Weight: 356.4 g/mol

JNK Inhibitor VIII

CAS No.: 894804-07-0

Cat. No.: VC0531363

Molecular Formula: C18H20N4O4

Molecular Weight: 356.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JNK Inhibitor VIII - 894804-07-0

Specification

Description c-Jun amino terminal kinases (JNKs) are MAP kinase family members that become highly activated after cells are exposed to stress conditions and are poorly activated by exposure to growth factors or mitogens. They have been implicated in neurodegeneration, rheumatoid arthritis, inflammation, cancer, and diabetes. JNK1 and JNK2 are widely expressed throughout the body whereas JNK3 is predominantly distributed in the brain. JNK Inhibitor VIII is an aminopyridine compound that inhibits JNK1, JNK2, and JNK3 with Ki values of 2, 4, and 52 nM, respectively. It has been reported to inhibit the phosphorylation of the JNK substrate c-Jun in HepG2 cells (EC50 = 920 nM) without affecting the expression of IL-6, IL-8, or COX-2.3
JNK Inhibitor VIII is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.
CAS No. 894804-07-0
Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
IUPAC Name N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
Standard InChI Key KQMPRSZTUSSXND-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Canonical SMILES CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator